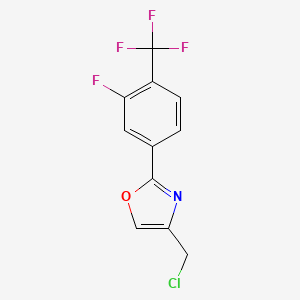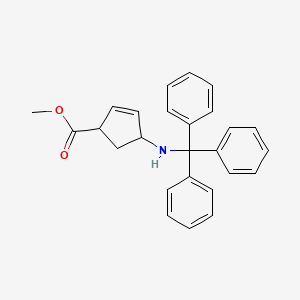
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.49 g/mol . This compound features a cyclopentene ring with a tritylamino group and a methyl ester functional group. It is primarily used in scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate can be synthesized from 2-cyclopentene-1-carboxylic acid and 4-(triphenylmethyl)amino .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Addition Reactions: The cyclopentene double bond can undergo various addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles.
Deprotection: Trifluoroacetic acid or other strong acids are commonly used.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid.
Addition Reactions: Forms various substituted cyclopentane derivatives.
Deprotection: Produces the primary amine derivative.
Aplicaciones Científicas De Investigación
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the cyclopentene ring and the tritylamino group. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(triphenylmethyl)amino)cyclopent-2-ene-1-carboxylate: Similar structure but with different substituents.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Uniqueness
Methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate is unique due to the presence of the tritylamino group, which imparts specific reactivity and solubility properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C26H25NO2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
methyl 4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3 |
Clave InChI |
IHYJPPPYWCLXET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
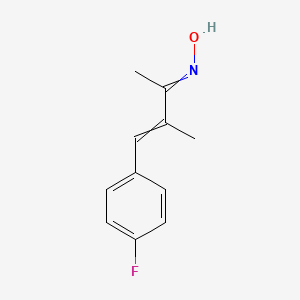
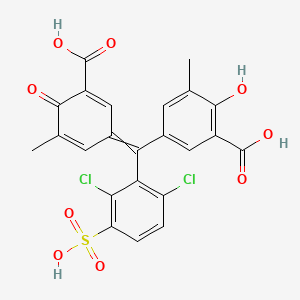
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)
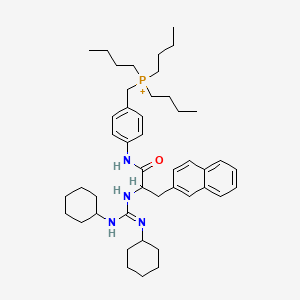
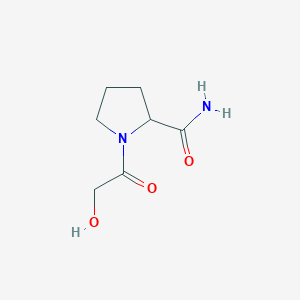

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
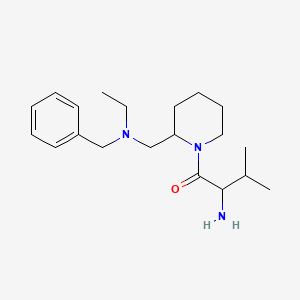
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
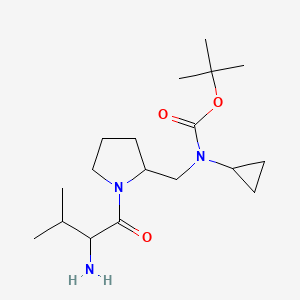
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
